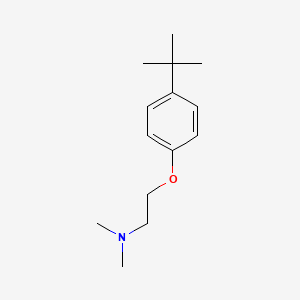

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, also known as 2-(4-t-butylphenoxy)dimethylamine or 2-t-BPDMA, is an organic compound that has been widely used in the scientific research community due to its unique properties. It is a highly versatile compound that can be used as a catalyst, ligand, and reagent in a variety of chemical reactions. It is also a useful building block for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemicals Synthesis

The compound is utilized in the synthesis of agricultural chemicals, particularly as an intermediate in the production of propargite . Propargite is a widely used acaricide, effective against mites on various crops. The steric hindrance provided by the tert-butyl group aids in the selective formation of the desired product, improving yield and purity.

Photodynamic Therapy

Derivatives of this compound can be used in the synthesis of phthalocyanines, which are employed in photodynamic therapy (PDT) for cancer treatment . The sterically hindered phenol group can improve the solubility and photophysical properties of these compounds, making them more effective in medical applications.

Epoxy Reactive Diluents

The compound can be used as a raw material for the synthesis of epoxy reactive diluents, which are used in the paint industry . These diluents can improve the flow and reduce the viscosity of epoxy resins, enhancing the application properties of coatings.

Wirkmechanismus

Target of Action

Related compounds such as 2,4-ditert butyl phenol (2,4-dtbp) have been found to exhibit antioxidant effects, suggesting potential targets could be reactive oxygen species .

Mode of Action

It’s worth noting that 2,4-dtbp, a related compound, has been found to suppress oxidation effectively, preventing material degradation and disintegration . This suggests that 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine may interact with its targets to neutralize free radicals and reduce reactive oxygen species production.

Biochemical Pathways

The related compound 2,4-dtbp has been shown to have antioxidant effects, suggesting it may influence pathways related to oxidative stress .

Result of Action

The related compound 2,4-dtbp has been found to have antifungal, antioxidant, and cytotoxic activities . It has been shown to be effective against Botrytis cinerea, a type of fungus, and MCF-7 cells, a breast carcinoma cell line .

Action Environment

It’s worth noting that the related compound 2,4-dtbp has been found to enhance the durability and endurance of plastics, rubber, and polymers , suggesting that it may be stable under various environmental conditions.

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-14(2,3)12-6-8-13(9-7-12)16-11-10-15(4)5/h6-9H,10-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHQSHZGUVBLTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223929 |

Source

|

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine | |

CAS RN |

73675-45-3 |

Source

|

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073675453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)

![Thiophene-2-carboxylic acid 4-[(Z)-2-cyano-2-(6-methyl-1H-benzoimidazol-2-yl)-vinyl]-phenyl ester](/img/structure/B1239143.png)

![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)

![(E)-3-[7-(2,4-dihydroxy-6-methyl-benzoyl)oxy-7-methyl-6,8-dioxo-isochromen-3-yl]prop-2-enoic acid](/img/structure/B1239148.png)

![3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose](/img/structure/B1239162.png)